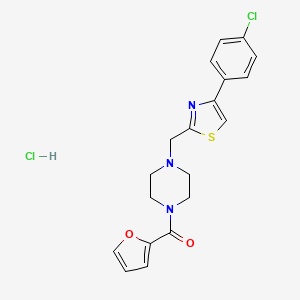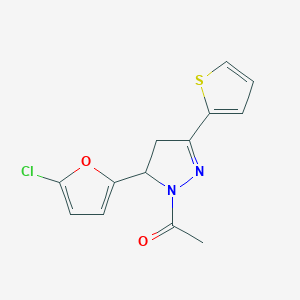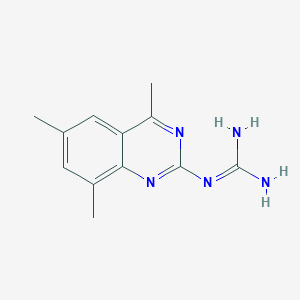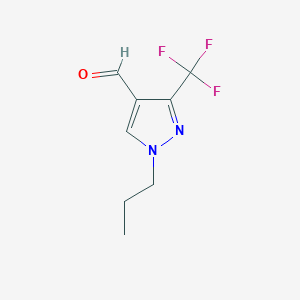
5-Bromchinolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-8-carboxamide: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.083 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromoquinoline-8-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structure-activity relationship (SAR) studies help identify promising candidates for drug development .
Industry: In the industrial sector, 5-Bromoquinoline-8-carboxamide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the field of medicinal chemistry . They are often used as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities
Biochemische Analyse
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
These compounds have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromoquinoline-8-carboxamide is not well-established. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a quinoline derivative, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromoquinoline-8-carboxamide, often involves classical methodologies such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods are frequently modified to improve efficiency and reduce environmental impact. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored .
Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source, is one example of an eco-friendly approach to synthesizing these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
- 8-Quinolinecarboxamide
- 5,7-Dibromo-8-hydroxyquinoline
- 5-Bromo-8-quinolinecarboxamide
Comparison: Compared to other similar compounds, 5-Bromoquinoline-8-carboxamide is unique due to its specific bromine substitution at the 5-position and the carboxamide group at the 8-position . These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromoquinoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBAKUSXSCERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)



![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)




![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2416756.png)
![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)
